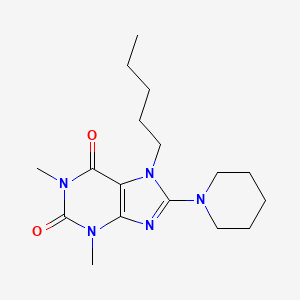
1,3-dimethyl-7-pentyl-8-(piperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-dimethyl-7-pentyl-8-(piperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione, commonly known as 1,3-DPP, is a highly versatile and important organic compound. It is a cyclic compound consisting of two piperidine rings and four nitrogen atoms, and is used in a variety of scientific research applications. Its unique structure and properties make it a valuable tool for scientists in a wide range of fields, including medicinal chemistry, biochemistry, and pharmacology.
科学的研究の応用
1,3-DPP has a variety of scientific research applications. It is used in medicinal chemistry to study the structure and function of proteins, nucleic acids, and other biological molecules. It is also used in biochemistry to study the structure and function of enzymes and other proteins. In pharmacology, 1,3-DPP is used to study the structure and function of drugs and their interactions with receptors. Additionally, 1,3-DPP is used in organic synthesis to study the structure and reactivity of organic molecules.
作用機序
The mechanism of action of 1,3-DPP is not fully understood. However, it is believed to interact with proteins and other biological molecules in a variety of ways. It is thought to act as a catalyst for the formation of new bonds between molecules, as well as to stabilize existing bonds. Additionally, it is thought to interact with receptors, modulating their activity and affecting their ability to bind to other molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1,3-DPP are not well understood. However, it is known to interact with proteins, nucleic acids, and other biological molecules, suggesting that it may have some effect on biochemical processes. Additionally, it is known to interact with receptors, suggesting that it may have some effect on physiological processes.
実験室実験の利点と制限
1,3-DPP is a highly versatile and useful compound for scientific research. It is relatively easy to synthesize and is stable in solution. Additionally, it is non-toxic and has a low cost. However, it is not suitable for use in large-scale experiments due to its limited solubility and its relatively slow reaction rate.
将来の方向性
1,3-DPP has a variety of potential future applications. It could be used in the development of new drugs and therapies, as well as in the study of protein-protein interactions. Additionally, it could be used to study the structure and function of receptor proteins and to develop new methods for organic synthesis. Finally, it could be used to study the structure and function of enzymes and other proteins, as well as to study the structure and reactivity of organic molecules.
合成法
1,3-DPP is synthesized through a process known as the Horner-Wadsworth-Emmons reaction. This reaction involves the addition of a phosphonate ester to an aldehyde or ketone. The resulting product is then reacted with an amine, such as piperidine, to form 1,3-DPP. The reaction is carried out in the presence of a base, such as potassium tert-butoxide, and a catalyst, such as titanium tetrachloride. The reaction is usually carried out at room temperature and is completed within a few hours.
特性
IUPAC Name |
1,3-dimethyl-7-pentyl-8-piperidin-1-ylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N5O2/c1-4-5-7-12-22-13-14(19(2)17(24)20(3)15(13)23)18-16(22)21-10-8-6-9-11-21/h4-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHSRLWRNDFVKMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C2=C(N=C1N3CCCCC3)N(C(=O)N(C2=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-dimethyl-7-pentyl-8-(piperidin-1-yl)-3,7-dihydro-1H-purine-2,6-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-methyl-9-(4-methylphenyl)-3-(2-methylprop-2-en-1-yl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B6419190.png)

![N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-2-methoxypyridine-3-carboxamide](/img/structure/B6419202.png)
![3-methyl-8-[4-(2-methylprop-2-en-1-yl)piperazin-1-yl]-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6419217.png)
![N-{3-[5-(3-fluorophenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B6419220.png)
![2-[(2,4-dimethylphenyl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B6419224.png)
![4-(1-methyl-1H-1,3-benzodiazol-2-yl)-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B6419238.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-{6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetamide](/img/structure/B6419252.png)
![8-[(3,5-dimethylpiperidin-1-yl)methyl]-7-(2-methoxyethyl)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6419259.png)
![8-(2,4-dimethoxyphenyl)-3-(3-hydroxypropyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6419262.png)
![8-(2-methoxyethyl)-1,6,7-trimethyl-3-(3-methylbutyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6419267.png)
![7-[(2,4-dichlorophenyl)methyl]-3-methyl-8-[4-(prop-2-en-1-yl)piperazin-1-yl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6419270.png)
![3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B6419277.png)
![1-(2,3-dimethoxyphenyl)-7-methyl-2-(5-methyl-1,2-oxazol-3-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B6419288.png)